molecular formula C18H17N7OS2 B3039200 2-[(4,6-DIMETHYL-2-QUINAZOLINYL)AMINO]-6-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-4(3H)-PYRIMIDINONE CAS No. 669749-25-1

2-[(4,6-DIMETHYL-2-QUINAZOLINYL)AMINO]-6-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-4(3H)-PYRIMIDINONE

Cat. No.: B3039200
CAS No.: 669749-25-1
M. Wt: 411.5
InChI Key: YIJOQQHVEVIMNS-UHFFFAOYSA-N
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Description

2-[(4,6-Dimethyl-2-quinazolinyl)amino]-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4(3H)-pyrimidinone is a synthetic small molecule investigated for its potential as a kinase inhibitor. Research indicates it may function as a potent and selective inhibitor of the JAK2 (Janus Kinase 2) pathway, a critical signaling cascade involved in cell proliferation and immune response [https://pubmed.ncbi.nlm.nih.gov/36214832/]. Its molecular structure, featuring distinct quinazoline and pyrimidinone moieties linked via a thiadiazole-containing chain, is designed for high-affinity binding to the kinase domain. This compound is a valuable pharmacological tool for studying JAK-STAT signal transduction in the context of hematological malignancies, autoimmune diseases, and cancer research. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(4,6-dimethylquinazolin-2-yl)amino]-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N7OS2/c1-9-4-5-14-13(6-9)10(2)19-16(21-14)23-17-20-12(7-15(26)22-17)8-27-18-25-24-11(3)28-18/h4-7H,8H2,1-3H3,(H2,19,20,21,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJOQQHVEVIMNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=CC(=O)N3)CSC4=NN=C(S4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N7OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-DIMETHYL-2-QUINAZOLINYL)AMINO]-6-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-4(3H)-PYRIMIDINONE typically involves multi-step organic reactions. The starting materials often include quinazoline derivatives and thiadiazole derivatives. The reaction conditions may involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO), and catalysts like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The thiadiazole moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazoline ring can be reduced under specific conditions.

    Substitution: The amino group on the quinazoline ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Conditions may involve the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole moiety can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the quinazoline ring.

Scientific Research Applications

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions, often utilizing starting materials derived from quinazoline and thiadiazole. The reaction conditions may include solvents like ethanol or dimethyl sulfoxide (DMSO), with catalysts such as triethylamine being common in the process. In industrial settings, automated reactors are employed to optimize yield and purity through methods like recrystallization or chromatography.

Chemistry

This compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various modifications that can lead to new compounds with potentially enhanced properties.

Biology

Research has indicated that 2-[(4,6-DIMETHYL-2-QUINAZOLINYL)AMINO]-6-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-4(3H)-PYRIMIDINONE exhibits promising biological activities. It is under investigation for its potential as:

  • Antimicrobial Agent : Studies suggest efficacy against various bacterial strains.
  • Anticancer Agent : The compound's mechanism of action may involve the inhibition of specific cancer cell pathways.

Medicine

The therapeutic potential of this compound is being explored in treating various diseases. Its interaction with molecular targets indicates possible applications in drug development aimed at conditions such as cancer and infections.

Industry

In industrial applications, this compound could be utilized in developing new materials with specific properties, potentially enhancing product performance in sectors like pharmaceuticals and materials science.

Research findings indicate that the biological activity of this compound is linked to its structural components:

  • The quinazoline structure is known for its diverse biological properties, including anticancer effects.
  • The thiadiazole moiety has been associated with antimicrobial and anticonvulsant activities.

These properties make it a subject of interest for further study in drug discovery and development .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The quinazoline moiety can bind to enzymes or receptors, modulating their activity. The thiadiazole group may enhance the compound’s binding affinity or stability. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Similarity and Key Differences

Table 1: Structural Comparison with Analogs

Compound Name / ID Core Structure Key Substituents Biological Relevance (If Reported) Reference
Target Compound Pyrimidinone + Quinazoline 4,6-Dimethylquinazolinylamino; 5-methylthiadiazole-sulfanylmethyl Hypothesized kinase inhibition
2-(4-((1-Phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)quinazolin-4(3H)-one Quinazolinone Triazole-methoxy-phenyl Synthetic intermediate
6-[(5-Methylisoxazol-4-yl)methyl]-2-(methylthio)pyrimidin-4(3H)-one Pyrimidinone Methylisoxazole-methyl; Methylthio Not reported
6-Amino-3-(3,5-dimethyl-4-hydroxyphenyl)-2-methyl-4(3H)-quinazolinone Quinazolinone Hydroxyphenyl; Methyl Antimicrobial screening
Aglaithioduline (SAHA analog) Hydroxamic acid Phenylpropanoid derivatives HDAC inhibition (~70% similarity to SAHA)

Key Observations :

  • Quinazoline Derivatives: Compounds like 2-(4-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)quinazolin-4(3H)-one share the quinazolinone core but lack the thiadiazole-sulfanylmethyl group, limiting their redox activity .
  • Thiadiazole/Triazole Analogs : The sulfanylmethyl-thiadiazole group in the target compound is structurally distinct from triazole derivatives (e.g., ), which may exhibit different binding affinities due to sulfur electronegativity and ring strain .

Physicochemical and Pharmacokinetic Properties

Table 2: Predicted Properties Based on Structural Features

Property Target Compound 6-Amino-3-(3,5-dimethyl-4-hydroxyphenyl)-2-methyl-4(3H)-quinazolinone Aglaithioduline
Molecular Weight ~450 g/mol (estimated) 297.34 g/mol 348.41 g/mol
LogP (Lipophilicity) Moderate (~3.2, estimated) 2.8 2.5
Hydrogen Bond Donors 2 (NH and OH groups) 2 3
Sulfur Content High (thiadiazole + sulfanylmethyl) None Low

Implications :

  • The target compound’s higher sulfur content may enhance membrane permeability but increase metabolic susceptibility to oxidation .
  • Compared to SAHA-like analogs (e.g., aglaithioduline), the target compound’s larger size and quinazoline moiety could reduce blood-brain barrier penetration .

Research Findings and Implications

  • Synthetic Challenges: The integration of quinazoline, pyrimidinone, and thiadiazole moieties requires multi-step protocols, as seen in and . Copper-catalyzed click chemistry (e.g., ) could optimize thiadiazole linkage.
  • Activity Cliffs: Despite structural similarities, minor substituent changes (e.g., hydroxyl vs. methyl groups in quinazolinones) can drastically alter bioactivity, as observed in quinolone analogs ().
  • Virtual Screening: Ligand-based approaches () using Morgan fingerprints or Tanimoto metrics are recommended to identify novel analogs with improved target affinity.

Biological Activity

The compound 2-[(4,6-dimethyl-2-quinazolinyl)amino]-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-4(3H)-pyrimidinone is a complex heterocyclic molecule that incorporates quinazoline and thiadiazole moieties. These structural elements are known for their diverse biological activities, including antimicrobial, anticancer, and anticonvulsant properties. This article summarizes the biological activity of this compound based on available literature and research findings.

  • Molecular Formula : C18H17N7OS2
  • Molecular Weight : 411.50 g/mol
  • CAS Number : [Not specified in the sources]

Antimicrobial Activity

The thiadiazole moiety in this compound has been associated with significant antimicrobial properties. Research indicates that derivatives of 1,3,4-thiadiazole exhibit activity against various bacterial and fungal strains. For instance:

  • Compounds containing the 1,3,4-thiadiazole ring have shown effectiveness against Staphylococcus aureus , Escherichia coli , and fungal pathogens like Candida albicans and Aspergillus niger .
  • The presence of halogen substituents on thiadiazole derivatives enhances antibacterial activity against Gram-positive bacteria .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds similar to 2-[(4,6-dimethyl-2-quinazolinyl)amino]-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-4(3H)-pyrimidinone. Notably:

  • Thiadiazole derivatives have demonstrated broad-spectrum activity against various cancer cell lines, suggesting that modifications to this scaffold could lead to novel anticancer agents .
  • The incorporation of quinazoline groups has been linked to enhanced cytotoxicity against specific cancer types .

Other Biological Activities

The compound may also exhibit:

  • Anticonvulsant Activity : Similar thiadiazole derivatives have been reported to possess anticonvulsant effects in various models .
  • Anti-inflammatory and Analgesic Effects : Compounds with similar structures have shown promise in reducing inflammation and pain .

Case Studies

Several studies have explored the biological activities of related compounds:

  • Antimicrobial Study : A series of 1,3,4-thiadiazole derivatives were tested against bacterial strains with promising results. For example, one derivative exhibited a minimum inhibitory concentration (MIC) of 62.5 μg/mL against S. aureus .
  • Anticancer Research : A study on novel 1,3,4-thiadiazole compounds revealed significant cytotoxic effects on various cancer cell lines, indicating the potential for further development in cancer therapy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Begin with a two-step approach: (1) Condensation of quinazolinylamine and thiadiazole-sulfanyl precursors under reflux in ethanol (70–80°C), followed by (2) cyclization in acetic acid with catalytic HCl . Monitor intermediates via TLC and HPLC. Optimize stoichiometry (e.g., 1:1.2 molar ratio of amine to sulfanyl precursor) and solvent polarity (e.g., ethanol vs. DMF) to enhance yield (target >75%). Purity via recrystallization in ethanol/water mixtures .

Q. How can structural characterization be performed to confirm the compound’s regiochemistry and tautomeric forms?

  • Methodology : Use a combination of NMR (¹H, ¹³C, HSQC) to resolve tautomerism in the pyrimidinone ring. For regiochemical confirmation, employ NOESY to identify spatial proximity between the quinazolinylamino and thiadiazole groups. Complement with X-ray crystallography if single crystals are obtainable . IR spectroscopy can validate hydrogen bonding in the 4(3H)-pyrimidinone moiety (stretching at ~3200 cm⁻¹ for N–H) .

Q. What solvent systems are suitable for stability studies under varying pH and temperature?

  • Methodology : Conduct accelerated stability testing in buffers (pH 1–10) at 25°C, 40°C, and 60°C. Monitor degradation via UPLC-MS, focusing on hydrolytic cleavage of the sulfanyl-methyl linker (common in thiadiazole derivatives). Use Arrhenius kinetics to predict shelf-life .

Advanced Research Questions

Q. How can computational modeling predict bioactivity against kinase targets, and what experimental validation is required?

  • Methodology : Perform molecular docking (AutoDock Vina) against kinase ATP-binding pockets (e.g., EGFR, VEGFR). Prioritize targets with high docking scores (ΔG < −8 kcal/mol). Validate via enzyme inhibition assays (IC₅₀ determination) and cellular assays (e.g., MTT in cancer lines). Cross-reference with similar quinazolinone-thiadiazole hybrids showing nanomolar IC₅₀ values .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodology : Conduct meta-analysis of existing data (e.g., PubChem BioAssay) to identify confounding variables (e.g., cell line heterogeneity, assay protocols). Replicate key studies under standardized conditions (e.g., ATP concentration in kinase assays). Use orthogonal assays (e.g., SPR for binding affinity vs. cellular proliferation) to confirm mechanism .

Q. How can QSAR models guide the design of analogs with improved pharmacokinetic properties?

  • Methodology : Train QSAR models using descriptors like logP, topological polar surface area (TPSA), and H-bond donors/acceptors. Optimize for oral bioavailability (Lipinski’s Rule of Five compliance) and blood-brain barrier penetration (TPSA < 90 Ų). Synthesize top candidates and validate in rodent PK studies (t₁/₂, Cₘₐₓ) .

Q. What in-silico methods predict metabolic pathways and potential toxic metabolites?

  • Methodology : Use GLORYx or similar platforms to simulate Phase I/II metabolism. Focus on oxidation of methyl groups (quinazolinyl and thiadiazole) and sulfanyl-methyl cleavage. Confirm predictions with in vitro microsomal assays (human liver microsomes + NADPH). Prioritize metabolites with structural alerts (e.g., quinone methides) for toxicity screening .

Methodological Notes

  • Experimental Design : For bioactivity studies, use randomized block designs with split-plot arrangements (e.g., varying concentrations as subplots) and ≥4 replicates to ensure statistical power .
  • Data Contradictions : Address variability via Bland-Altman plots or ANOVA with post-hoc Tukey tests .
  • Machine Learning : Integrate AlphaFold-predicted protein structures for docking studies to account for conformational flexibility .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(4,6-DIMETHYL-2-QUINAZOLINYL)AMINO]-6-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-4(3H)-PYRIMIDINONE
Reactant of Route 2
Reactant of Route 2
2-[(4,6-DIMETHYL-2-QUINAZOLINYL)AMINO]-6-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-4(3H)-PYRIMIDINONE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.